molecular formula C13H11ClN4O3 B274036 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene

1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene

Katalognummer B274036
Molekulargewicht: 306.7 g/mol
InChI-Schlüssel: WGKDNMBEJJAQQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene, also known as CNPMT, is a chemical compound that belongs to the class of azo compounds. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules, such as proteins and DNA. These interactions can lead to various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene can induce DNA damage, oxidative stress, and cell death in cancer cells. In addition, 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene has been reported to have anti-inflammatory and analgesic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene in lab experiments is its versatility and ease of synthesis. It can be easily modified to produce derivatives with different properties and functionalities. However, one of the limitations of using 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene is its potential toxicity and instability, which can affect the reproducibility and reliability of the results.

Zukünftige Richtungen

There are several future directions for the research on 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene, including:
1. Developing new synthesis methods to improve the yield and purity of 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene and its derivatives.
2. Investigating the mechanism of action of 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene at the molecular level to better understand its biological effects.
3. Exploring the potential applications of 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene in drug discovery and development, particularly as anti-cancer and anti-inflammatory agents.
4. Studying the toxicity and pharmacokinetics of 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene in animal models to assess its safety and efficacy for clinical use.
Conclusion
In conclusion, 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene is a versatile and promising chemical compound that has a wide range of potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential. With continued efforts, 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene could become a valuable tool for scientific research and drug development.

Synthesemethoden

The synthesis of 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene can be achieved through various methods, including diazotization, coupling, and reduction reactions. One of the commonly used methods involves the reaction of 2-chloroaniline with 4-nitro-2-methoxyaniline in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with sodium azide to produce 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene.

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. It has been used as a reagent in organic synthesis, a probe in analytical chemistry, and a tool in molecular biology. In addition, 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene has been investigated for its potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.

Eigenschaften

Produktname

1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene

Molekularformel

C13H11ClN4O3

Molekulargewicht

306.7 g/mol

IUPAC-Name

N-[(2-chlorophenyl)diazenyl]-2-methoxy-4-nitroaniline

InChI

InChI=1S/C13H11ClN4O3/c1-21-13-8-9(18(19)20)6-7-12(13)16-17-15-11-5-3-2-4-10(11)14/h2-8H,1H3,(H,15,16)

InChI-Schlüssel

WGKDNMBEJJAQQU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NN=NC2=CC=CC=C2Cl

Kanonische SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NN=NC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.